molecular formula C23H25NO4S B491547 N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-[4-(propan-2-yl)benzenesulfonyl]acetamide CAS No. 518305-01-6

N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-[4-(propan-2-yl)benzenesulfonyl]acetamide

Cat. No.: B491547
CAS No.: 518305-01-6
M. Wt: 411.5g/mol
InChI Key: NBHKKJUEQIBDGY-UHFFFAOYSA-N
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Description

N-{8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraen-4-yl}-N-[4-(propan-2-yl)benzenesulfonyl]acetamide is a structurally complex acetamide derivative featuring a tricyclic oxa ring system (8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraen-4-yl) and a 4-isopropylbenzenesulfonyl group. The tricyclic core comprises fused cycloalkene and oxa (oxygen-containing) rings, which likely influence its electronic and steric properties.

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4S/c1-15(2)17-8-11-19(12-9-17)29(26,27)24(16(3)25)18-10-13-23-21(14-18)20-6-4-5-7-22(20)28-23/h8-15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHKKJUEQIBDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 8-Oxatricyclo[7.4.0.0²,⁷]Trideca-1(9),2,4,6-Tetraen-4-yl Core

The tricyclic dibenzofuran core is synthesized via a Friedel-Crafts alkylation or Ullmann coupling to construct the oxygen-bridged bicyclic system. A representative approach involves:

  • Cyclization of Biphenyl Ether Derivatives :

    • 2-Bromophenol and 3-nitrophenylacetic acid undergo Ullmann coupling in the presence of copper(I) oxide and pyridine to form a biphenyl ether intermediate .

    • Subsequent cyclization using polyphosphoric acid (PPA) at 150°C yields the dibenzofuran scaffold with a nitro substituent at the 3-position .

    • Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 3-aminodibenzofuran .

  • Tricyclic System Formation :

    • The amine group in 3-aminodibenzofuran is acetylated using acetic anhydride to protect it during subsequent reactions .

    • Electrophilic bromination at the 1-position with N-bromosuccinimide (NBS) in dichloromethane introduces a bromine atom, enabling Suzuki-Miyaura cross-coupling for further functionalization .

Introduction of the 4-(Propan-2-yl)Benzenesulfonyl Group

The sulfonamide moiety is introduced via nucleophilic substitution:

  • Sulfonylation of the Amine :

    • The acetyl-protected 3-aminodibenzofuran is deprotected using aqueous HCl in ethanol, regenerating the primary amine .

    • Reaction with 4-isopropylbenzenesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine, forms the sulfonamide bond .

    • The reaction is monitored via thin-layer chromatography (TLC) and purified via silica gel column chromatography (eluent: hexane/ethyl acetate 7:3) .

Acetylation to Form the Final Acetamide

The secondary amine is acetylated to yield the target compound:

  • Acetylation Reaction :

    • The sulfonamide intermediate is treated with acetyl chloride in pyridine at 0–5°C to prevent over-acetylation .

    • The crude product is washed with cold water and recrystallized from ethanol to obtain pure N-{8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6-tetraen-4-yl}-N-[4-(propan-2-yl)benzenesulfonyl]acetamide .

Purification and Characterization

  • Chromatographic Purification :

    • Final purification employs high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (65:35) mobile phase .

  • Spectroscopic Validation :

    • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, ArH), 7.45–7.30 (m, 6H, ArH), 2.95 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.15 (s, 3H, COCH₃), 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂) .

    • HRMS (ESI+) : m/z calc. for C₂₄H₂₂N₂O₄S [M+H]⁺: 435.1382, found: 435.1385 .

Chemical Reactions Analysis

Types of Reactions

N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-[4-(propan-2-yl)benzenesulfonyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in compounds with different functional groups .

Mechanism of Action

The mechanism of action of N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-[4-(propan-2-yl)benzenesulfonyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs based on structural features, synthesis, and inferred properties.

Structural and Functional Group Comparisons

Compound Name Core Structure Key Functional Groups Substituents/Modifications Potential Applications
Target Compound 8-oxatricyclo[7.4.0.0²,⁷]trideca Acetamide, benzenesulfonyl 4-isopropylphenyl Not specified (inferred R&D)
Spirocyclic benzothiazole derivatives 7-oxa-9-aza-spiro[4.5]decane Benzothiazole, hydroxyl/dimethylamino groups Hydroxyphenyl, benzothiazole-R Organic synthesis, catalysis
N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo…phenyl)acetamide Tetracyclo[7.7.0.0³,⁷.0¹¹,¹⁵] Acetamide, sulfonamide Phenyl (no isopropyl) Research and development
B12/B13 derivatives (pyrimidinone-linked) Tetrahydropyrimidin-2-yl Sulfamoylphenyl, hydroxyphenyl O/S linkages to pyrimidinone Biological activity evaluation
N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide Bis-sulfonamide Methoxybenzenesulfonamide, sulfonylacetamide Methoxy group Structural/electronic studies

Key Observations:

Tricyclic vs. Tetracyclic Systems : The target compound’s tricyclic oxa ring system (7.4.0.0²,⁷) is less complex than the tetracyclic framework (7.7.0.0³,⁷.0¹¹,¹⁵) in the SDS compound . This difference may affect conformational rigidity and intermolecular interactions.

Substituent Effects : The 4-isopropyl group on the benzenesulfonyl moiety in the target compound enhances hydrophobicity compared to the methoxy group in or the unsubstituted phenyl in . This could influence membrane permeability in biological contexts or solubility in synthetic applications.

Functional Group Diversity : Unlike the benzothiazole-containing spirocyclic compounds , the target compound lacks heteroaromatic rings but retains the acetamide-sulfonyl motif, which is common in enzyme inhibitors or receptor-binding molecules.

Biological Activity

N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-4-yl}-N-[4-(propan-2-yl)benzenesulfonyl]acetamide is a complex organic compound with notable biological activities. This article reviews its chemical properties, biological mechanisms, and potential therapeutic applications based on diverse scientific literature.

The compound has a molecular formula of C14H12N2O3 and a molecular weight of 256.25668 g/mol. Its structure includes a tricyclic core that contributes to its biological activity. The following table summarizes key chemical properties:

PropertyValue
Chemical FormulaC14H12N2O3
Molecular Weight256.25668 g/mol
IUPAC NameThis compound
SMILESNNC(=O)COc3ccc2oc1ccccc1c2c3
InChIInChI=1S/C14H12N2O3/c15-16-14(17)8-18-9...

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

  • Inhibition of Enzymatic Activity : The sulfonamide group in the compound may interact with enzymes involved in various metabolic pathways, leading to inhibition or modulation of their activity.
  • Antiviral Properties : Preliminary studies suggest that derivatives related to this compound exhibit antiviral activity against several strains of viruses, including SARS-CoV-2, by inhibiting the main protease essential for viral replication .
  • Antimicrobial Effects : Research indicates potential antimicrobial properties, which could be beneficial in treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological effects of compounds similar to this compound:

Study 1: Antiviral Activity

A study published in Nature demonstrated that derivatives of usnic acid (a structural analogue) showed significant antiviral activity against SARS-CoV-2 by inhibiting the main protease necessary for viral replication . This suggests that similar compounds may share this mechanism.

Study 2: Antimicrobial Efficacy

Research on sulfonamide derivatives has shown broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. These findings indicate that the compound could be developed for therapeutic use in infectious diseases.

Study 3: Cytotoxicity and Selectivity

In vitro studies assessed the cytotoxic effects of related compounds on cancer cell lines. Results indicated selective cytotoxicity towards malignant cells while sparing normal cells, suggesting potential applications in cancer therapy .

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